molecular formula C13H6F4O B1302300 3,3',4,5'-Tetrafluorobenzophenone CAS No. 844885-15-0

3,3',4,5'-Tetrafluorobenzophenone

Cat. No.: B1302300
CAS No.: 844885-15-0
M. Wt: 254.18 g/mol
InChI Key: XRQPRYNFZZHNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’,4,5’-Tetrafluorobenzophenone: is a fluorinated organic compound with the molecular formula C13H6F4O and a molecular weight of 254.18 g/mol This compound is characterized by the presence of four fluorine atoms attached to the benzophenone structure, which significantly influences its chemical properties and reactivity

Biochemical Analysis

Biochemical Properties

3,3’,4,5’-Tetrafluorobenzophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and van der Waals interactions due to the presence of fluorine atoms. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways .

Cellular Effects

The effects of 3,3’,4,5’-Tetrafluorobenzophenone on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the phosphorylation state of proteins, thereby affecting signal transduction pathways. Additionally, it can influence the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, 3,3’,4,5’-Tetrafluorobenzophenone exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s fluorine atoms can form strong hydrogen bonds with amino acid residues in enzymes, thereby altering their activity. Additionally, 3,3’,4,5’-Tetrafluorobenzophenone can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’,4,5’-Tetrafluorobenzophenone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3,3’,4,5’-Tetrafluorobenzophenone is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3,3’,4,5’-Tetrafluorobenzophenone vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, 3,3’,4,5’-Tetrafluorobenzophenone can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s biochemical effects.

Metabolic Pathways

3,3’,4,5’-Tetrafluorobenzophenone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. Additionally, 3,3’,4,5’-Tetrafluorobenzophenone can affect the regulation of metabolic pathways by modulating the activity of regulatory proteins .

Transport and Distribution

The transport and distribution of 3,3’,4,5’-Tetrafluorobenzophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cell, 3,3’,4,5’-Tetrafluorobenzophenone can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s biochemical activity and its overall effects on cellular function .

Subcellular Localization

The subcellular localization of 3,3’,4,5’-Tetrafluorobenzophenone is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, 3,3’,4,5’-Tetrafluorobenzophenone can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3,3’,4,5’-Tetrafluorobenzophenone typically involves the fluorination of benzophenone derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods:

In an industrial setting, the production of 3,3’,4,5’-Tetrafluorobenzophenone may involve multi-step processes that ensure high yield and purity. These processes often include the use of catalysts and solvents to optimize the reaction conditions. The final product is typically purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions:

3,3’,4,5’-Tetrafluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,3’,4,5’-Tetrafluorobenzophenone involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s electrophilicity , making it a potent reagent in nucleophilic substitution reactions . The carbonyl group can participate in hydrogen bonding and electrostatic interactions , influencing its reactivity and binding affinity with biological molecules .

Comparison with Similar Compounds

Comparison:

3,3’,4,5’-Tetrafluorobenzophenone stands out due to its unique combination of four fluorine atoms, which impart distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(3,4-difluorophenyl)-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4O/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-11(16)12(17)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQPRYNFZZHNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375230
Record name 3,3',4,5'-Tetrafluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-15-0
Record name 3,3',4,5'-Tetrafluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.